molecular formula C7H10N2O2 B1271705 (3,5-Dimethyl-1H-pyrazol-4-yl)acetic acid CAS No. 32701-75-0

(3,5-Dimethyl-1H-pyrazol-4-yl)acetic acid

Cat. No. B1271705
CAS RN: 32701-75-0
M. Wt: 154.17 g/mol
InChI Key: HHILOQLQBYEUTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3,5-Dimethyl-1H-pyrazol-4-yl)acetic acid” is a chemical compound with the molecular formula C7H10N2O2 . It has a molecular weight of 154.17 . The compound is solid in its physical form .


Molecular Structure Analysis

The molecular structure of “(3,5-Dimethyl-1H-pyrazol-4-yl)acetic acid” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and an acetic acid group . The pyrazole ring is substituted with two methyl groups at the 3rd and 5th positions .


Physical And Chemical Properties Analysis

“(3,5-Dimethyl-1H-pyrazol-4-yl)acetic acid” has a density of 1.3±0.1 g/cm3 . It has a boiling point of 382.9±37.0 °C at 760 mmHg . The compound has a polar surface area of 66 Å2 and a molar volume of 121.0±3.0 cm3 .

Scientific Research Applications

  • Organotin Derivatives : Wen et al. (2005) studied the reaction of bis(pyrazol-1-yl)acetic acid with organotin, resulting in dimeric bis[dicarboxylatotetraorganodistannoxanes]. These organotin derivatives displayed certain cytotoxicities for Hela cells in vitro, indicating potential for cancer research applications (Wen et al., 2005).

  • Coordination Chemistry : Hadda et al. (2007) synthesized novel ligand pyrazole derivatives and their cobalt(II) or copper(II) mixed ligand complexes. These complexes were characterized by spectroscopic analysis and X-ray diffraction, demonstrating the utility of these derivatives in developing new coordination compounds (Hadda et al., 2007).

  • Antibacterial Activity : Al-Smaisim (2012) synthesized a series of 3,5-dimethyl-1H-pyrazole derivatives, which exhibited good antibacterial activity against four bacterial species. This suggests potential applications in developing new antibacterial agents (Al-Smaisim, 2012).

  • Silver Complexes in Cancer Therapy : Pellei et al. (2023) created novel silver(I) complexes with bis(pyrazol-1-yl)acetic acid derivatives targeting Thioredoxin (TrxR). These complexes showed significant in vitro antitumor activity, particularly against human small-cell lung carcinoma (SCLC), highlighting their potential in cancer therapy (Pellei et al., 2023).

  • Manganese and Rhenium Complexes : Peters et al. (2009) reported the synthesis and characterization of manganese and rhenium complexes with 3,3-bis(3,5-dimethylpyrazol-1-yl)propionic acid. These complexes could be useful for studying the coordination chemistry of transition metals (Peters et al., 2009).

  • Alkylzinc Complexes : Hegelmann et al. (2003) synthesized a chiral ligand related to (3,5-dimethyl-1H-pyrazol-4-yl)acetic acid and explored its coordination to zinc ions. This research contributes to the understanding of zinc coordination compounds (Hegelmann et al., 2003).

  • Metallomacrocyclic Palladium Complexes : Guerrero et al. (2008) synthesized new 3,5-dimethylpyrazolic hybrid ligands and palladium(II) complexes. These findings are relevant to the field of macrocyclic chemistry and the study of palladium complexes (Guerrero et al., 2008).

Safety And Hazards

“(3,5-Dimethyl-1H-pyrazol-4-yl)acetic acid” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has been classified as Acute Tox. 4 Oral .

properties

IUPAC Name

2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-4-6(3-7(10)11)5(2)9-8-4/h3H2,1-2H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHILOQLQBYEUTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60366710
Record name (3,5-Dimethyl-1H-pyrazol-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,5-Dimethyl-1H-pyrazol-4-yl)acetic acid

CAS RN

32701-75-0
Record name (3,5-Dimethyl-1H-pyrazol-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3,5-Dimethyl-1H-pyrazol-4-yl)acetic acid
Reactant of Route 2
(3,5-Dimethyl-1H-pyrazol-4-yl)acetic acid
Reactant of Route 3
(3,5-Dimethyl-1H-pyrazol-4-yl)acetic acid
Reactant of Route 4
Reactant of Route 4
(3,5-Dimethyl-1H-pyrazol-4-yl)acetic acid
Reactant of Route 5
(3,5-Dimethyl-1H-pyrazol-4-yl)acetic acid
Reactant of Route 6
(3,5-Dimethyl-1H-pyrazol-4-yl)acetic acid

Citations

For This Compound
28
Citations
HU Yanhong, HE Haiqing, LIU Xinghai, W Jianquan… - 农药学学报, 2017 - nyxxb.cn
Nine novel 2-(1-(3-chloro pyridin-2-yl)-3, 5-dimethyl-1H-pyrazol-4-yl) acetic acid derivatives B1-B9 were synthesized from acetylacetone, ethyl bromoacetate and 2, 6-dichloropyridine. …
Number of citations: 8 www.nyxxb.cn
K Sakimura, K Nakao, M Yoshikawa… - Journal of …, 2016 - Wiley Online Library
NMDA receptor dysfunctions are hypothesized to underlie the pathophysiology of schizophrenia, and treatment with D‐serine (D‐Ser), an NMDA receptor coagonist, may improve the …
Number of citations: 24 onlinelibrary.wiley.com
C Fernandes, S Monteiro, P Mendes, L Gano… - Journal of …, 2014 - Elsevier
Bone-seeking radiopharmaceuticals such as radiolabeled bisphosphonates (BPs) bind to bone matrix in areas of increased bone turnover, characteristic of metastization sites, …
Number of citations: 20 www.sciencedirect.com
A Mikou, A Cabayé, A Goupil, HO Bertrand… - Scientific reports, 2020 - nature.com
The alanine-serine-cysteine transporter Asc-1 regulates the synaptic availability of d-serine and glycine (the two co-agonists of the NMDA receptor) and is regarded as an important …
Number of citations: 12 www.nature.com
M Morais, PD Raposinho, MC Oliveira… - JBIC Journal of …, 2012 - Springer
Aiming to apply the multivalency concept to melanoma imaging, we have assessed the in vivo melanocortin type 1 receptor (MC1R)-targeting properties of 99m Tc(I)-labeled …
Number of citations: 25 link.springer.com
R López-Blanch, R Salvador-Palmer, JM Estrela… - Antioxidants, 2021 - mdpi.com
Oxidative stress has been proposed as a major mechanism of damage to motor neurons associated with the progression of amyotrophic lateral sclerosis (ALS). Astrocytes are the most …
Number of citations: 7 www.mdpi.com
AB Rosa - 2014 - run.unl.pt
Auger emitters gained significant interest in the past years due to the favorable suitability for target therapy at cellular level.Among Auger emitters, 99mTc seems like the most appealing …
Number of citations: 1 run.unl.pt
C Fernandes, S Monteiro, A Belchior, F Marques… - Nuclear Medicine and …, 2016 - Elsevier
Introduction Radiolabeled bisphosphonates (BPs) have been used for bone imaging and delivery of β − emitting radionuclides for bone pain palliation. As a β − emitter, 188 Re has …
Number of citations: 15 www.sciencedirect.com
K Sakimura - 2019 - repository.kulib.kyoto-u.ac.jp
Depression is known to be frequently associated with DM. One report estimated that one-quarter of patients with DM experience depressive episodes during their lifetime (Anderson et al…
Number of citations: 4 repository.kulib.kyoto-u.ac.jp
S Bröer - International journal of molecular sciences, 2020 - mdpi.com
Amino acids are indispensable for the growth of cancer cells. This includes essential amino acids, the carbon skeleton of which cannot be synthesized, and conditionally essential …
Number of citations: 63 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.